BenchChemオンラインストアへようこそ!

ARL67156

Purinergic signaling Ectonucleotidase pharmacology NTPDase inhibitor selectivity

ARL67156 is the original commercially available ecto-ATPase inhibitor with uniquely characterized isoform selectivity. It inhibits NTPDase1 (Ki=11 μM) and NTPDase3 (Ki=18 μM) while sparing NTPDase2, NPP3, and CD73—a selectivity fingerprint distinct from pan-inhibitors like suramin. For electrophysiology, ARL67156 preserves ATP without POM-1's confounding presynaptic effects. Validated in vivo (1.1 μg/kg/day) and benchmarked in 2020 SAR studies against 34 CD39 inhibitor analogs. Aqueous solubility >20 mg/mL enables DMSO-free aCSF preparation. Choose ARL67156 when isoform discrimination matters.

Molecular Formula C15H24Br2N5O12P3
Molecular Weight 719.11 g/mol
CAS No. 160928-38-1
Cat. No. B1142884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARL67156
CAS160928-38-1
Molecular FormulaC15H24Br2N5O12P3
Molecular Weight719.11 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O
InChIInChI=1S/C15H24Br2N5O12P3/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27)/t8-,10-,11-,14-/m1/s1
InChIKeyILXFKEOLRYLPJG-IDTAVKCVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ARL67156 160928-38-1: ATP Analog Ectonucleotidase Inhibitor for NTPDase1 (CD39) and NTPDase3 Research Procurement


ARL67156 (FPL 67156; 6-N,N-Diethyl-β,γ-dibromomethylene adenosine triphosphate) is a synthetic ATP analog that functions as a weak competitive inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), specifically NTPDase1 (CD39), NTPDase3, and nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) [1]. Originally developed as the first commercially available ecto-ATPase inhibitor, the compound bears a β,γ-dibromomethylene bridge that confers metabolic stability by rendering it non-hydrolyzable by target enzymes . Unlike many nucleotide analogs, ARL67156 demonstrates a well-characterized selectivity profile that spares NTPDase2, NTPDase8, NPP3, and ecto-5′-nucleotidase (CD73) at concentrations typically employed in experimental protocols (50–100 μM) [1].

Why ARL67156 Procurement Specifications Must Be Verified: Ectonucleotidase Inhibitor Selectivity Profile Dictates Experimental Outcomes


Generic substitution among ectonucleotidase inhibitors is scientifically unsound due to pronounced isoform selectivity differences across the NTPDase family. While ARL67156 inhibits NTPDase1 (Ki = 11 ± 3 μM) and NTPDase3 (Ki = 18 ± 4 μM) while largely sparing NTPDase2 (>50% residual activity), alternative inhibitors exhibit fundamentally different selectivity signatures [1]. For instance, NF449, NF340, and suramin demonstrate distinct isoform inhibition patterns that preclude direct interchangeability without altering the experimental system [2]. Furthermore, the widely used alternative POM-1 (sodium polyoxotungstate), though more potent at blocking ATP breakdown, introduces confounding off-target effects on synaptic transmission that ARL67156 does not exhibit, fundamentally changing the interpretation of purinergic signaling experiments [3]. The quantitative evidence presented below establishes that ARL67156's specific selectivity fingerprint—incomplete though it may be—remains uniquely characterized and commercially available, making it a defined reagent rather than an interchangeable commodity.

ARL67156 160928-38-1 Quantitative Differentiation Evidence: Selectivity, Stability, and In Vivo Validation Data


ARL67156 NTPDase Isoform Selectivity Profile: Ki Values Differentiate NTPDase1/NTPDase3 Inhibition from NTPDase2 Sparing

ARL67156 demonstrates a defined selectivity profile across human NTPDase isoforms that distinguishes it from pan-NTPDase inhibitors. In direct enzymatic assays using recombinant human NTPDases, ARL67156 exhibited competitive inhibition of NTPDase1 with a Ki of 11 ± 3 μM and NTPDase3 with a Ki of 18 ± 4 μM, while NTPDase2 activity remained substantially unaffected with less than 20% inhibition at concentrations up to 50 μM [1]. This contrasts with inhibitors like suramin or PPADS, which display broader, less selective inhibition across multiple NTPDase isoforms [2]. The sparing of NTPDase2 is a key differentiating characteristic, as this isoform is functionally distinct in vascular and neural tissues.

Purinergic signaling Ectonucleotidase pharmacology NTPDase inhibitor selectivity

ARL67156 vs. POM-1: Off-Target Synaptic Effects Differentiate Inhibitor Selection for Neurophysiology Experiments

A direct comparative study evaluated ARL67156 against POM-1 (sodium polyoxotungstate) in cerebellar and hippocampal slice preparations. While POM-1 demonstrated greater efficacy at blocking ATP breakdown in cerebellar slices than ARL67156 (using malachite green phosphate assay, HPLC, and biosensor measurements), POM-1 produced a long-lasting inhibition of synaptic transmission at the cerebellar parallel fibre-Purkinje cell synapse that was independent of NTPDase inhibition [1]. This off-target effect on glutamate release confounds the interpretation of purinergic signaling experiments. ARL67156 does not exhibit these direct synaptic effects, making it the preferred reagent when the experimental objective is to specifically interrogate ectonucleotidase function without introducing synaptic transmission artifacts.

Neurophysiology Synaptic transmission Purinergic receptor pharmacology

ARL67156 Metabolic Stability: Non-Hydrolyzable β,γ-Dibromomethylene Bridge Confers Resistance to Enzymatic Degradation

ARL67156 incorporates a β,γ-dibromomethylene bridge in place of the terminal phosphoanhydride bond of ATP, a structural modification that confers resistance to hydrolysis by target ectonucleotidases . Direct experimental verification demonstrated that ARL67156 was not hydrolyzed by any of the recombinant human NTPDases (NTPDase1, 2, 3, 8), NPP1, or NPP3 under assay conditions where the natural substrate ATP was efficiently cleaved [1]. This non-hydrolyzable property is structurally and functionally distinct from endogenous nucleotides and from simple phosphate-based inhibitors that may be subject to phosphatase-mediated degradation. The metabolic stability ensures that inhibitor concentrations remain constant throughout prolonged incubation periods, a critical consideration for ex vivo tissue preparations and long-term cell culture experiments.

Nucleotide analog stability ATP analog pharmacology Enzyme inhibitor design

ARL67156 In Vivo Efficacy: Prevention of Calcific Aortic Valve Disease in Warfarin-Treated Rat Model

In a disease-relevant in vivo model, chronic administration of ARL67156 via subcutaneous osmotic pump (1.1 μg/kg/day for 28 days) to warfarin-treated rats prevented the development of aortic stenosis and reduced mineralization of the aortic valve and aorta [1]. Warfarin-treated control animals developed aortic valve calcification and stenosis, accompanied by increased expression of ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase-1). ARL67156 treatment normalized pAkt levels, an important survival pathway kinase, and lowered apoptosis in the valve tissue [1]. This in vivo validation distinguishes ARL67156 from ectonucleotidase inhibitors that lack demonstrated efficacy in pathophysiological models or whose in vivo utility is compromised by toxicity or off-target effects.

Cardiovascular pharmacology Ectopic calcification Aortic valve disease

ARL67156 Solubility Profile: High Aqueous Solubility with DMSO Insolubility Informs Formulation Decisions

ARL67156 trisodium salt hydrate exhibits solubility of >20 mg/mL in water (approximately 27.8 mM based on molecular weight 719.11 g/mol) but is insoluble in DMSO . This solubility profile contrasts with many small molecule inhibitors that require DMSO stock solutions followed by aqueous dilution. For experimental workflows, aqueous solubility eliminates the need for DMSO vehicle controls and avoids DMSO-associated artifacts including solvent toxicity to cells, membrane perturbation, and interference with enzymatic assays. The compound should be stored at −20°C and prepared as fresh aqueous solutions.

Compound solubility Assay development Reagent handling

ARL67156 as Validated Lead Structure: SAR Studies Confirm Competitiveness Against Next-Generation CD39 Inhibitors

A comprehensive structure-activity relationship (SAR) study synthesized and characterized ARL67156 alongside 33 structural analogs and derivatives [1]. In head-to-head enzymatic assays, ARL67156 and its derivatives 31 and 33 emerged as the most potent CD39 inhibitors of the series, with Ki values of approximately 1 μM against recombinant human CD39 (NTPDase1) [1]. Notably, ARL67156 and these lead derivatives additionally inhibited CD73 (ecto-5′-nucleotidase), acting as dual-target inhibitors [1]. This direct comparative data positions ARL67156 not merely as a legacy reagent but as a benchmark compound against which newer CD39 inhibitors are measured, providing a validated reference standard for laboratories developing or evaluating next-generation ectonucleotidase inhibitors.

Medicinal chemistry Structure-activity relationship CD39 inhibitor development

ARL67156 160928-38-1: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Purinergic Signaling Studies Requiring Isoform-Specific NTPDase Inhibition

Based on the established selectivity profile showing Ki values of 11 μM (NTPDase1) and 18 μM (NTPDase3) with sparing of NTPDase2 (<20% inhibition at 50 μM) [1], ARL67156 is appropriate for experiments that require discrimination between NTPDase1 and NTPDase2 functional contributions. This includes immunology research on CD39 (NTPDase1)-mediated regulation of extracellular ATP in T regulatory cell function, and vascular biology studies where NTPDase1 and NTPDase2 exhibit opposing roles in hemostasis and thrombosis. The defined selectivity profile enables mechanistic conclusions that would be confounded by pan-inhibitors like suramin.

Neurophysiology Experiments Requiring Clean ATP Preservation Without Synaptic Artifacts

For electrophysiological recordings in brain slice preparations where the objective is to study the effects of elevated extracellular ATP on purinergic receptor signaling, ARL67156 is the preferred ectonucleotidase inhibitor based on direct comparative evidence [2]. Unlike POM-1, which produces confounding presynaptic inhibition of glutamate release independent of NTPDase inhibition, ARL67156 preserves ATP without directly modulating synaptic transmission. This application scenario is supported by the compound's aqueous solubility (>20 mg/mL in H2O) , facilitating preparation in artificial cerebrospinal fluid (aCSF) without DMSO vehicle.

Preclinical Cardiovascular Calcification Models

ARL67156 is validated for in vivo studies investigating ectonucleotidase inhibition in vascular and valvular calcification, supported by disease-modifying efficacy in the warfarin-treated rat model of calcific aortic valve disease at 1.1 μg/kg/day [3]. The compound prevented aortic stenosis, reduced mineralization, and normalized pAkt survival signaling. This application scenario is particularly relevant for academic and pharmaceutical research programs targeting calcific aortic valve disease, vascular calcification in chronic kidney disease, and related disorders where ENPP1 and NTPDase1 dysregulation contribute to pathological mineralization.

CD39 Inhibitor Development and Benchmarking

For medicinal chemistry and drug discovery programs developing novel CD39 or dual CD39/CD73 inhibitors, ARL67156 serves as a validated reference standard and benchmark compound. The 2020 SAR study [4] established ARL67156 as the lead structure and most potent compound among 34 analogs tested, with a Ki of approximately 1 μM against recombinant human CD39. Laboratories synthesizing and screening new chemical entities targeting CD39 can use ARL67156 as a positive control and comparative benchmark, ensuring assay consistency and providing a reference point for evaluating potency improvements of novel inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARL67156

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.